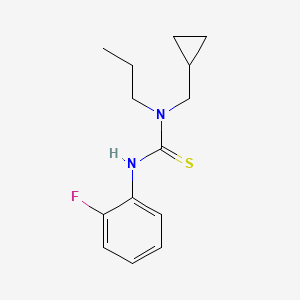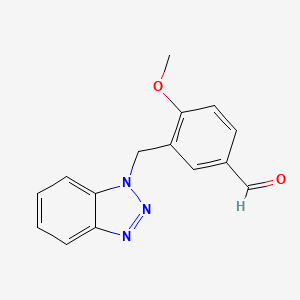![molecular formula C16H17N3O B5614314 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5614314.png)
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives and has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood; however, it is believed to exert its biological effects by modulating various signaling pathways in cells. 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Additionally, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit various biochemical and physiological effects in cells and tissues. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is its potential therapeutic applications in various inflammatory disorders and cancer. Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, the limitations of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol include its low solubility in water, which may affect its bioavailability and efficacy in vivo. Moreover, the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. Firstly, more studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol and its potential targets in cells and tissues. Moreover, the optimization of the synthesis method of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol to improve its solubility and bioavailability is necessary for its clinical development. Additionally, the evaluation of the efficacy and safety of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in animal models and clinical trials is required to determine its potential therapeutic applications. Finally, the identification of novel derivatives of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol with improved pharmacological properties is essential for the development of more effective and safe drugs.
Conclusion:
In conclusion, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been optimized to obtain a high yield and purity of the compound, making it suitable for scientific research. 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. However, the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which requires further research. The future directions for the research on 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol include the elucidation of its mechanism of action, optimization of its synthesis method, evaluation of its efficacy and safety in animal models and clinical trials, and identification of novel derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with propyl isocyanate. The final product is obtained after the hydrolysis of the intermediate with sodium hydroxide. The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been optimized to obtain a high yield and purity of the compound, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and osteoarthritis. Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-4-13-9-16(20)19-15(17-13)10-14(18-19)12-7-5-11(2)6-8-12/h5-10,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRDVXKSSIBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)
![1-(2,3-dimethoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5614254.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5614290.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614295.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B5614296.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)
![4-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}morpholine](/img/structure/B5614315.png)
![4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5614323.png)
![2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)

